molecular formula C13H14O4 B2881870 (trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid CAS No. 1638764-75-6

(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid

Cat. No. B2881870
CAS RN: 1638764-75-6
M. Wt: 234.251
InChI Key: LOLMPSNXYJYMDY-PHIMTYICSA-N
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Description

“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as “trans-2-benzyloxycarbonylaminocyclobutanecarboxylic acid” and has the molecular formula C13H15NO4 .


Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid, a related compound, can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .


Molecular Structure Analysis

The molecular structure of “(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is represented by the SMILES notation OC(=O)C1CCC1NC(=O)OCC1=CC=CC=C1 . The unique four-membered ring of cyclobutanecarboxylic acid brings about several intriguing chemical properties .


Chemical Reactions Analysis

The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .


Physical And Chemical Properties Analysis

“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” has a molecular weight of 249.27 g/mol . Cyclobutanecarboxylic acid, a related compound, is a colorless solid under standard conditions. It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .

Scientific Research Applications

Diagnostic Imaging Applications

Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer A phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), a synthetic amino acid analog for PET imaging, demonstrated its safety in patients with prostate cancer and its potential to delineate primary prostate lesions and metastatic lesions. The trial showed that anti-18F-FACBC PET could be a promising tool for diagnosing and monitoring metastatic prostate cancer, highlighting the clinical application of cyclobutane carboxylic acid derivatives in diagnostic imaging (Inoue et al., 2014).

Biomarkers for Environmental and Occupational Exposure

Benzene Exposure Biomarkers Research into trans,trans-Muconic acid, a minor benzene metabolite, has shown its potential as a biological indicator for benzene exposure. Studies have evaluated its use for detecting and quantifying occupational exposures to benzene, especially at individual levels. The sensitivity and specificity of trans,trans-Muconic acid make it a reliable biomarker for assessing benzene exposure down to ppm levels, providing a tool for occupational health monitoring and environmental exposure assessment (Ducos et al., 1992).

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid involves the carboxyl group. When reacted with a base, cyclobutanecarboxylic acid can be neutralized, leading to the formation of a salt and water. In the presence of alcohols and a suitable catalyst, it can undergo esterification to yield cyclobutanecarboxylate esters. Cyclobutanecarboxylic acid can react with amines under suitable conditions to form amides .

Safety and Hazards

“(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid” is incompatible with oxidizing agents . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Cyclobutanecarboxylic acid, a related compound, has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .

properties

IUPAC Name

3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-12(15)10-6-11(7-10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLMPSNXYJYMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans)-3-(Benzyloxycarbonyl)cyclobutanecarboxylic acid

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